Spectroscopic Profile of 2-Ethoxyethyl trichloroacetate: A Comprehensive Technical Guide
Spectroscopic Profile of 2-Ethoxyethyl trichloroacetate: A Comprehensive Technical Guide
Introduction
2-Ethoxyethyl trichloroacetate (CAS No. 30668-97-4) is an organic ester with the molecular formula C₆H₉Cl₃O₃ and a molecular weight of 235.49 g/mol .[1] Its structure incorporates an ethoxyethyl moiety and a trichloroacetate group, lending it specific chemical properties relevant in various research and development applications, including organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Ethoxyethyl trichloroacetate, offering field-proven insights into the interpretation of its spectral features.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Ethoxyethyl trichloroacetate, both ¹H and ¹³C NMR are instrumental in confirming its structure.
A. ¹H NMR Spectroscopy
The proton NMR spectrum of 2-Ethoxyethyl trichloroacetate is anticipated to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like 2-Ethoxyethyl trichloroacetate is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethoxyethyl trichloroacetate in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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Processing: Fourier transform the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Ethoxyethyl trichloroacetate in CDCl₃ exhibits the following signals:[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.51 | Triplet | 2H | -O-CH ₂-C(O)Cl₃ |
| 3.77 | Triplet | 2H | -CH ₂-O-CH₂- |
| 3.59 | Quartet | 2H | CH ₃-CH ₂-O- |
| 1.22 | Triplet | 3H | CH ₃-CH₂-O- |
Causality Behind Experimental Choices and Interpretation:
-
The use of a deuterated solvent like CDCl₃ is crucial to avoid large solvent proton signals that would obscure the analyte's signals.
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The downfield shift of the triplet at 4.51 ppm is attributed to the strong deshielding effect of the adjacent oxygen atom and the electron-withdrawing trichloroacetate group.
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The triplet at 3.77 ppm is assigned to the methylene protons adjacent to the ether oxygen and the other methylene group.
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The quartet at 3.59 ppm arises from the methylene protons of the ethoxy group, which are split by the neighboring methyl protons.
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The upfield triplet at 1.22 ppm corresponds to the terminal methyl protons of the ethoxy group.
Caption: Correlation of ¹H NMR signals with the molecular structure.
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Ethoxyethyl trichloroacetate, five distinct carbon signals are expected.
Predicted ¹³C NMR Spectrum
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~161 | C =O | The carbonyl carbon of the ester is significantly deshielded. |
| ~93 | -C Cl₃ | The carbon attached to three chlorine atoms is strongly deshielded. |
| ~69 | -O-C H₂-C(O)Cl₃ | The carbon atom is deshielded by the adjacent ester oxygen. |
| ~67 | -C H₂-O-CH₂- | The carbon atom is deshielded by the ether oxygen. |
| ~66 | CH₃-C H₂-O- | The carbon atom is deshielded by the ether oxygen. |
| ~15 | C H₃-CH₂-O- | The terminal methyl carbon is the most shielded. |
Authoritative Grounding for Predictions:
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The chemical shift of ester carbonyl carbons typically falls in the range of 160-185 ppm.[6]
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Carbons attached to electronegative atoms like oxygen (in ethers and esters) generally resonate between 50-90 ppm.[6]
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The presence of three electron-withdrawing chlorine atoms on the alpha-carbon to the carbonyl group will cause a significant downfield shift.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol: IR Spectroscopy
For a liquid sample like 2-Ethoxyethyl trichloroacetate, the IR spectrum can be obtained using the following method:
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Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
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Instrument Setup: The salt plates are placed in the sample holder of the IR spectrometer.
-
Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.
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Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum
The IR spectrum of 2-Ethoxyethyl trichloroacetate is expected to display the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~2975-2850 | C-H stretch | Presence of alkyl C-H bonds.[7][8] |
| ~1770 | C=O stretch | Strong absorption characteristic of an ester carbonyl group. The high frequency is due to the electron-withdrawing effect of the trichloromethyl group.[9][10] |
| ~1250-1050 | C-O stretch | Strong absorptions from the ester and ether C-O bonds.[10] |
| ~830-600 | C-Cl stretch | Absorptions corresponding to the carbon-chlorine bonds. |
Causality Behind Spectral Features:
-
The C=O stretching frequency in esters is typically around 1735-1750 cm⁻¹.[9] The electron-withdrawing trichloromethyl group in 2-Ethoxyethyl trichloroacetate increases the double bond character of the carbonyl group, shifting this absorption to a higher wavenumber.
-
The presence of both ester and ether linkages results in strong and broad C-O stretching bands in the fingerprint region.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry
A common method for analyzing a volatile compound like 2-Ethoxyethyl trichloroacetate is Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each fragment at a specific m/z value, generating a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of 2-Ethoxyethyl trichloroacetate is expected to show a molecular ion peak (or peaks corresponding to its isotopic distribution) and several characteristic fragment ions.[2]
Key Expected Fragments:
| m/z | Proposed Fragment Ion | Formation |
| 234, 236, 238 | [C₆H₉Cl₃O₃]⁺• | Molecular ion (isotopic cluster due to ³⁵Cl and ³⁷Cl) |
| 189, 191, 193 | [C₄H₆Cl₃O₂]⁺ | Loss of •CH₂CH₂O |
| 117, 119, 121 | [C₂Cl₃O]⁺ | Cleavage of the ester bond with charge retention on the trichloroacetyl group. |
| 73 | [C₃H₅O₂]⁺ | Cleavage of the C-O bond of the ester. |
| 59 | [C₂H₃O₂]⁺ | Further fragmentation. |
| 45 | [C₂H₅O]⁺ | Ethoxy group fragment. |
Trustworthiness of Fragmentation Analysis:
-
The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which serves as a self-validating feature.
-
The fragmentation pattern is consistent with the known fragmentation behavior of esters and ethers, where cleavage adjacent to the carbonyl group and the ether oxygen are common pathways.[11]
Caption: Proposed fragmentation pathways for 2-Ethoxyethyl trichloroacetate in EI-MS.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2-Ethoxyethyl trichloroacetate. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework. The IR spectrum identifies the key functional groups, particularly the ester and ether moieties. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers and scientists, enabling confident identification and utilization of this compound in their work.
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